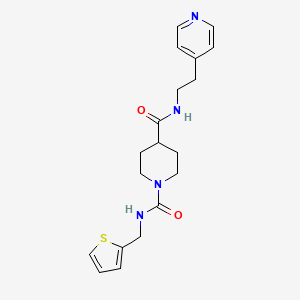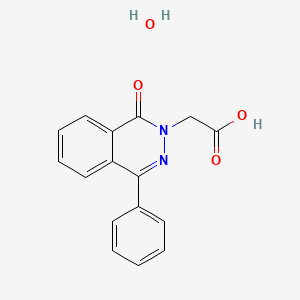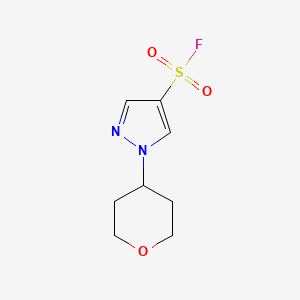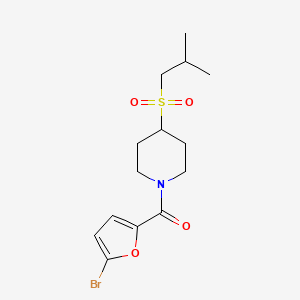
3-(1,3-Dioxolan-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Dioxolan-2-yl)benzoic acid is an organic compound with the molecular formula C10H10O4. This compound has garnered significant interest in scientific research due to its unique structure and diverse applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(1,3-Dioxolan-2-yl)benzoic acid can be synthesized through the reaction of benzoic acid with ethylene glycol in the presence of an acid catalyst. The reaction typically involves the formation of a cyclic acetal (1,3-dioxolane) from the carbonyl group of benzoic acid and the hydroxyl groups of ethylene glycol . Commonly used catalysts include toluenesulfonic acid and zirconium tetrachloride, which facilitate the acetalization process under mild conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous removal of water from the reaction mixture using a Dean-Stark apparatus. This method ensures high yields and purity of the final product. Additionally, the use of molecular sieves or orthoesters can enhance the efficiency of water removal during the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Dioxolan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitutions, where nucleophiles such as amines or alcohols replace the dioxolane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Benzoic acid derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms of the benzoic acid derivative, often resulting in alcohols.
Substitution: Substituted benzoic acid derivatives with new functional groups replacing the dioxolane ring.
Applications De Recherche Scientifique
3-(1,3-Dioxolan-2-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1,3-Dioxolan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes . The dioxolane ring can also undergo hydrolysis, releasing the active benzoic acid moiety, which can further interact with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxanes: Similar to 1,3-dioxolanes, these compounds are also cyclic acetals formed from carbonyl compounds and diols.
Benzoic Acid Derivatives: Compounds such as methyl benzoate and ethyl benzoate share the benzoic acid core structure but differ in their functional groups.
Uniqueness
3-(1,3-Dioxolan-2-yl)benzoic acid is unique due to the presence of the dioxolane ring, which imparts distinct chemical properties and reactivity compared to other benzoic acid derivatives. This structural feature allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various research applications .
Propriétés
IUPAC Name |
3-(1,3-dioxolan-2-yl)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-9(12)7-2-1-3-8(6-7)10-13-4-5-14-10/h1-3,6,10H,4-5H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKOQSKSHQSFICH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
773101-97-6 |
Source


|
| Record name | 3-(1,3-dioxolan-2-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl N-{[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl}carbamate](/img/structure/B2388455.png)



![2-{[3-chloro-4-(difluoromethoxy)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2388465.png)




![N-(2,2-dimethoxyethyl)-N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]ethanediamide](/img/structure/B2388473.png)
![2-{1-[(Methylsulfanyl)methyl]cyclopropyl}acetonitrile](/img/structure/B2388474.png)


